molecular formula C15H19NO3 B1463800 1-[(3-Methylphenyl)acetyl]piperidine-3-carboxylic acid CAS No. 1211431-26-3

1-[(3-Methylphenyl)acetyl]piperidine-3-carboxylic acid

Cat. No. B1463800
M. Wt: 261.32 g/mol
InChI Key: JBMYXCLSTWGEMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Methylphenyl)acetylpiperidine-3-carboxylic acid (1-MPA) is an organic compound that has been studied for its potential applications in scientific research. It is a derivative of piperidine, a cyclic amine. It is a white, crystalline solid that is soluble in water and has a melting point of 108-111°C. The structure of 1-MPA is shown in Figure 1.

Mechanism Of Action

1-[(3-Methylphenyl)acetyl]piperidine-3-carboxylic acid is thought to act as an inhibitor of MAO-A and AChE by binding to the active sites of the enzymes and blocking their activity. The exact mechanisms of inhibition are still under investigation, but it is thought that the binding of 1-[(3-Methylphenyl)acetyl]piperidine-3-carboxylic acid to the active sites of the enzymes prevents the enzymes from carrying out their normal functions.

Biochemical And Physiological Effects

1-[(3-Methylphenyl)acetyl]piperidine-3-carboxylic acid has been studied for its potential effects on biochemical and physiological processes. In particular, it has been studied for its potential effects on the neurotransmitter serotonin. In animal studies, 1-[(3-Methylphenyl)acetyl]piperidine-3-carboxylic acid has been shown to increase serotonin levels in the brain, which can have a variety of therapeutic effects, including the treatment of depression and anxiety. In addition, 1-[(3-Methylphenyl)acetyl]piperidine-3-carboxylic acid has been studied for its potential effects on learning and memory. In animal studies, 1-[(3-Methylphenyl)acetyl]piperidine-3-carboxylic acid has been shown to improve learning and memory performance.

Advantages And Limitations For Lab Experiments

1-[(3-Methylphenyl)acetyl]piperidine-3-carboxylic acid has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easily synthesized from readily available starting materials. In addition, it is soluble in water and has a high melting point, which makes it suitable for use in a variety of laboratory experiments. However, 1-[(3-Methylphenyl)acetyl]piperidine-3-carboxylic acid also has some limitations for use in laboratory experiments. It is a relatively unstable compound, and it can degrade over time, which can lead to inaccurate results. In addition, it is a relatively potent compound, and it can interact with other compounds in the laboratory, which can lead to unexpected or unwanted results.

Future Directions

1-[(3-Methylphenyl)acetyl]piperidine-3-carboxylic acid has a variety of potential applications in scientific research. In the future, it may be used to develop new drugs for the treatment of depression, anxiety, and Alzheimer’s disease. In addition, it may be used to study the biochemical and physiological effects of serotonin and other neurotransmitters. Further research is needed to fully understand the potential applications of 1-[(3-Methylphenyl)acetyl]piperidine-3-carboxylic acid.

Scientific Research Applications

1-[(3-Methylphenyl)acetyl]piperidine-3-carboxylic acid has been studied as a potential inhibitor of the enzyme monoamine oxidase A (MAO-A). MAO-A is an enzyme involved in the metabolism of neurotransmitters such as serotonin and dopamine. Inhibition of MAO-A can have a variety of therapeutic effects, including the treatment of depression and anxiety. In addition, 1-[(3-Methylphenyl)acetyl]piperidine-3-carboxylic acid has been studied as a potential inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of acetylcholine. Inhibition of AChE can have a variety of therapeutic effects, including the treatment of Alzheimer’s disease.

properties

IUPAC Name

1-[2-(3-methylphenyl)acetyl]piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-11-4-2-5-12(8-11)9-14(17)16-7-3-6-13(10-16)15(18)19/h2,4-5,8,13H,3,6-7,9-10H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBMYXCLSTWGEMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)N2CCCC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3-Methylphenyl)acetyl]piperidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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